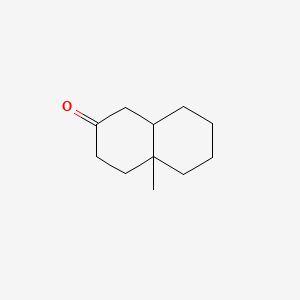
9-Methyl-trans-decalone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-trans-decalone: is a bicyclic organic compound with a methyl group attached to the ninth carbon of the trans-decalone structure. The trans-decalone structure consists of two fused cyclohexane rings in a trans configuration, making it more stable than its cis counterpart due to fewer steric interactions. This compound is significant in organic chemistry due to its presence in various natural products and its utility in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-trans-decalone typically involves the alkylation of trans-1-decalone. One common method is the direct alkylation of trans-1-decalone, which primarily yields the 2-alkyl derivative. To obtain the desired 9-alkyl-1-decalone, the 2-position can be blocked, allowing for the formation of the 9-alkyl derivative as a mixture of cis and trans isomers .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to favor the formation of the trans isomer.
化学反応の分析
Types of Reactions:
Reduction: Reduction of the carbonyl group in this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as Grignard reagents can add to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: New carbon-carbon bonded compounds.
科学的研究の応用
Chemistry: 9-Methyl-trans-decalone is used as a precursor in the synthesis of complex organic molecules, particularly in the study of stereochemistry and conformational analysis of bicyclic systems .
Biology and Medicine: While specific biological applications of this compound are less documented, its structural analogs are often studied for their potential biological activity, including as intermediates in the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals due to its stable bicyclic structure and reactivity.
作用機序
The mechanism of action of 9-Methyl-trans-decalone in chemical reactions involves the reactivity of its carbonyl group and the methyl substituent. The carbonyl group can participate in nucleophilic addition and substitution reactions, while the methyl group can undergo oxidation to form aldehydes or carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Cis-9-Methyl-decalone: The cis isomer of 9-Methyl-trans-decalone, which is less stable due to steric interactions.
Trans-1-Decalone: The parent compound without the methyl substituent.
Cis-1-Decalone: The cis isomer of trans-1-decalone.
Uniqueness: this compound is unique due to its trans configuration, which provides greater stability and distinct reactivity compared to its cis counterpart. The presence of the methyl group at the ninth position also influences its chemical behavior, making it a valuable compound for studying stereochemistry and conformational analysis .
特性
CAS番号 |
57458-01-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3 |
InChIキー |
QAFCUHJMKAQBFU-UHFFFAOYSA-N |
正規SMILES |
CC12CCCCC1CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




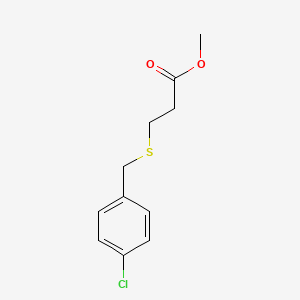

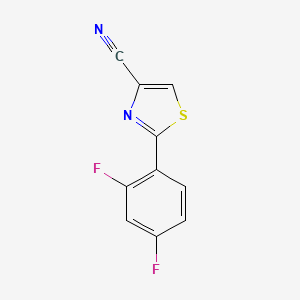
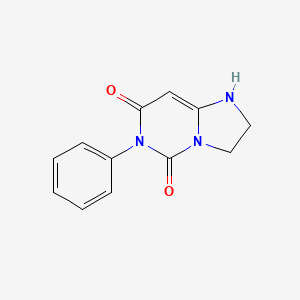
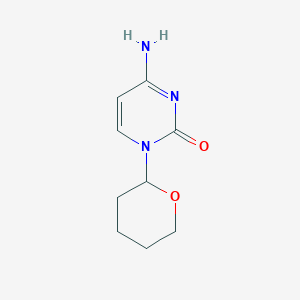

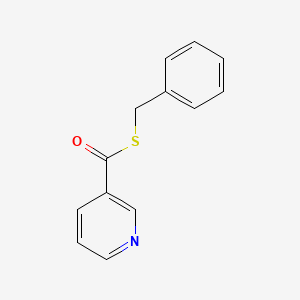
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
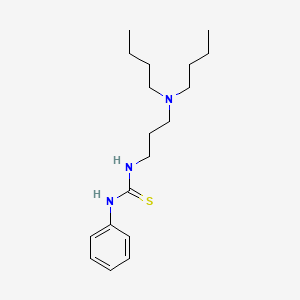

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
